molecular formula C10H12N2OS B11942581 Thiourea, N-(4-acetylphenyl)-N'-methyl- CAS No. 60575-80-6

Thiourea, N-(4-acetylphenyl)-N'-methyl-

Cat. No.: B11942581
CAS No.: 60575-80-6
M. Wt: 208.28 g/mol
InChI Key: OFUYWEOKKLWWNB-UHFFFAOYSA-N
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Description

Thiourea, N-(4-acetylphenyl)-N’-methyl- is an organic compound belonging to the class of thioureas Thioureas are sulfur-containing analogs of ureas, characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-acetylphenyl)-N’-methyl- typically involves the reaction of 4-acetylaniline with methyl isothiocyanate. The reaction is carried out in a suitable solvent, such as acetone or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-acetylphenyl)-N’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thioureas .

Scientific Research Applications

Thiourea, N-(4-acetylphenyl)-N’-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thiourea, N-(4-acetylphenyl)-N’-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. It can also interact with DNA, leading to changes in gene expression. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(4-acetylphenyl)-N’-phenyl-
  • Thiourea, N-(4-acetylphenyl)-N’-ethyl-
  • Thiourea, N-(4-acetylphenyl)-N’-propyl-

Uniqueness

Thiourea, N-(4-acetylphenyl)-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

60575-80-6

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-methylthiourea

InChI

InChI=1S/C10H12N2OS/c1-7(13)8-3-5-9(6-4-8)12-10(14)11-2/h3-6H,1-2H3,(H2,11,12,14)

InChI Key

OFUYWEOKKLWWNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC

Origin of Product

United States

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